Cas no 14318-64-0 (Ethyl 2-(3-nitrophenyl)acetate)

Ethyl 2-(3-nitrophenyl)acetate is a nitro-substituted aromatic ester with the molecular formula C₁₀H₁₁NO₄. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the nitro group at the meta position enhances its reactivity, making it valuable for further functionalization, such as reduction to amines or participation in coupling reactions. Its ester group offers versatility for hydrolysis or transesterification. The compound exhibits good stability under standard conditions and is typically handled as a light-yellow to amber liquid or low-melting solid. It is recommended for use in controlled environments due to its potential sensitivity to strong oxidizing agents.
Ethyl 2-(3-nitrophenyl)acetate structure
14318-64-0 structure
商品名:Ethyl 2-(3-nitrophenyl)acetate
CAS番号:14318-64-0
MF:C10H11NO4
メガワット:209.19864
MDL:MFCD09953138
CID:1016117
PubChem ID:14997011

Ethyl 2-(3-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(3-nitrophenyl)acetate
    • 3-NITROPHENYLACETICACID ETHYLESTER
    • Ethyl 3-nitrophenylacetate
    • ethyl(3-nitrophenyl)acetate
    • Benzeneacetic acid, 3-nitro-, ethyl ester
    • GVSTWFAYXHCBTH-UHFFFAOYSA-N
    • DTXSID60566713
    • AKOS015951039
    • Z1304608256
    • (3-nitrophenyl)acetic acid ethyl ester
    • DA-10349
    • A885006
    • 14318-64-0
    • EN300-131455
    • AM20020485
    • CS-0151605
    • ethyl2-(3-nitrophenyl)acetate
    • SCHEMBL2111020
    • SY022043
    • DS-5661
    • Ethyl (3-nitrophenyl)acetate
    • MFCD09953138
    • MDL: MFCD09953138
    • インチ: InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3
    • InChIKey: GVSTWFAYXHCBTH-UHFFFAOYSA-N
    • ほほえんだ: O=C(OCC)CC1=CC=CC([N+]([O-])=O)=C1

計算された属性

  • せいみつぶんしりょう: 209.068808g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 209.068808g/mol
  • 単一同位体質量: 209.068808g/mol
  • 水素結合トポロジー分子極性表面積: 72.1Ų
  • 重原子数: 15
  • 複雑さ: 236
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

Ethyl 2-(3-nitrophenyl)acetate セキュリティ情報

Ethyl 2-(3-nitrophenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-131455-0.5g
ethyl 2-(3-nitrophenyl)acetate
14318-64-0 95%
0.5g
$74.0 2023-02-15
Enamine
EN300-131455-1.0g
ethyl 2-(3-nitrophenyl)acetate
14318-64-0 95%
1g
$0.0 2023-06-06
Enamine
EN300-131455-2.5g
ethyl 2-(3-nitrophenyl)acetate
14318-64-0 95%
2.5g
$198.0 2023-02-15
Cooke Chemical
BD0533445-1g
Ethyl2-(3-nitrophenyl)acetate
14318-64-0 95%
1g
RMB 125.60 2025-02-20
Enamine
EN300-131455-0.1g
ethyl 2-(3-nitrophenyl)acetate
14318-64-0 95%
0.1g
$32.0 2023-02-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WB547-50mg
Ethyl 2-(3-nitrophenyl)acetate
14318-64-0 95%
50mg
97.0CNY 2021-07-12
TRC
B124950-50mg
Ethyl 2-(3-Nitrophenyl)acetate
14318-64-0
50mg
$ 50.00 2022-06-07
TRC
B124950-100mg
Ethyl 2-(3-Nitrophenyl)acetate
14318-64-0
100mg
$ 65.00 2022-06-07
abcr
AB440651-250 mg
Ethyl 2-(3-nitrophenyl)acetate; .
14318-64-0
250mg
€78.90 2023-04-22
eNovation Chemicals LLC
Y1047947-5g
ETHYL 2-(3-NITROPHENYL)ACETATE
14318-64-0 95%
5g
$85 2024-06-06

Ethyl 2-(3-nitrophenyl)acetate 関連文献

Ethyl 2-(3-nitrophenyl)acetateに関する追加情報

Ethyl 2-(3-Nitrophenyl)Acetate: A Comprehensive Overview

Ethyl 2-(3-nitrophenyl)acetate, also known by its CAS number 14318-64-0, is a versatile organic compound that has garnered significant attention in various fields of chemistry. This compound, with its unique structure featuring a nitro group attached to a phenyl ring and an ester functional group, exhibits a range of interesting properties that make it valuable in both academic research and industrial applications. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to Ethyl 2-(3-nitrophenyl)acetate.

The molecular structure of Ethyl 2-(3-nitrophenyl)acetate is defined by its core components: the nitrophenyl group and the acetate ester. The nitro group (-NO₂) attached to the phenyl ring at the meta position imparts strong electron-withdrawing effects, which significantly influence the compound's reactivity and spectroscopic properties. This makes it an ideal candidate for studying electronic effects in aromatic systems. The ester group (-OAc), on the other hand, contributes to the compound's solubility and stability under various reaction conditions.

Recent studies have highlighted the potential of Ethyl 2-(3-nitrophenyl)acetate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound in the construction of heterocyclic frameworks, which are crucial in drug discovery. Its ability to undergo nucleophilic aromatic substitution reactions has been exploited to synthesize complex molecules with therapeutic potential. Additionally, the compound's role in click chemistry has been explored, showcasing its utility in modular assembly processes.

In terms of synthesis, Ethyl 2-(3-nitrophenyl)acetate can be prepared via several routes. A common method involves the esterification of 2-(3-nitrophenyl)acetic acid with ethanol under acidic conditions. This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the equilibrium toward ester formation. Another approach involves the acetylation of the corresponding phenol derivative using acetyl chloride or acetic anhydride in a suitable solvent system.

The spectroscopic properties of Ethyl 2-(3-nitrophenyl)acetate have been extensively studied using techniques such as UV-Vis spectroscopy and infrared (IR) spectroscopy. These studies reveal that the nitro group significantly affects the absorption bands due to its strong electron-withdrawing nature. The ester group also contributes distinct peaks in the IR spectrum, particularly around 1740 cm⁻¹ corresponding to the carbonyl stretch.

From an application standpoint, Ethyl 2-(3-nitrophenyl)acetate finds use in material science as well. Its ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis. Recent research has demonstrated its potential as a ligand in transition metal-catalyzed reactions, where it enhances catalytic efficiency by stabilizing metal centers.

In conclusion, Ethyl 2-(3-nitrophenyl)acetate, with its unique structural features and diverse reactivity, continues to be a focal point in chemical research. Its role as an intermediate in organic synthesis, coupled with its applications in material science and catalysis, underscores its importance across multiple disciplines. As ongoing studies uncover new facets of this compound's properties and potential uses, it remains a valuable tool for scientists and researchers worldwide.

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Amadis Chemical Company Limited
(CAS:14318-64-0)Ethyl 2-(3-nitrophenyl)acetate
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